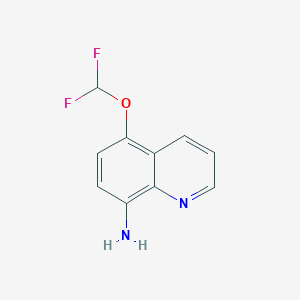

5-(Difluoromethoxy)quinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethoxy)quinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTQKVKKARCGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(Difluoromethoxy)quinolin-8-amine

This technical guide details the chemical structure, synthesis, physicochemical properties, and medicinal chemistry applications of 5-(Difluoromethoxy)quinolin-8-amine .

Executive Summary

This compound is a specialized heterocyclic building block and pharmacophore belonging to the 8-aminoquinoline class. It is structurally distinct due to the difluoromethoxy (-OCF₂H) substituent at the C5 position. This moiety acts as a lipophilic bioisostere of a methoxy group, enhancing metabolic stability and membrane permeability while modulating the electronic properties of the quinoline ring.

-

Primary Utility: Precursor for antimalarial drugs (hypnozoitocidal agents), kinase inhibitors, and as a bidentate directing group in C-H activation catalysis.

-

Key Feature: The electron-withdrawing nature of the -OCF₂H group significantly alters the oxidation potential compared to the classic 5-methoxy analogues (e.g., Primaquine), potentially mitigating hemotoxicity (methemoglobinemia).

Chemical Structure & Electronic Profile

Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1594056-86-6 |

| Molecular Formula | C₁₀H₈F₂N₂O |

| Molecular Weight | 210.18 g/mol |

| SMILES | Nc1ccc(OC(F)F)c2ncccc12 |

| InChI Key | JWTQKVKKARCGCQ-UHFFFAOYSA-N |

Electronic & Structural Analysis

The molecule consists of a quinoline core substituted with an amine at C8 and a difluoromethoxy group at C5.

-

Lipophilicity Modulation: The -OCF₂H group is a "lipophilic hydrogen bond donor." It increases the LogP (approx. +0.6 relative to -OCH₃) while reducing metabolic liability at the C5 position, a common site for oxidative metabolism.

-

Basicity (pKa):

-

Quinoline Nitrogen (N1): The electron-withdrawing inductive effect (-I) of the -OCF₂H group lowers the pKa of the ring nitrogen relative to unsubstituted quinoline (pKa ~4.9) to approximately 4.0–4.2 .

-

Exocyclic Amine (N8): Weakly basic (aniline-like), participating in intramolecular hydrogen bonding with N1, which stabilizes the structure and facilitates metal coordination.

-

Synthesis Protocols

The synthesis of this compound is best achieved through a linear sequence starting from commercially available 8-hydroxyquinoline .

Reaction Pathway Diagram

Figure 1: Linear synthesis pathway from 8-hydroxyquinoline.

Detailed Methodology

Step 1: Nitration [1][2]

-

Reagents: 8-Hydroxyquinoline, Nitric Acid (fuming), Sulfuric Acid.[2]

-

Protocol: Dissolve 8-hydroxyquinoline in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The hydroxyl group directs the nitro group primarily to the para position (C5).

-

Purification: Pour onto ice; the yellow precipitate is collected. Recrystallize from ethanol to isolate 5-nitro-8-hydroxyquinoline .

Step 2: Difluoromethylation (The Critical Step)

-

Reagents: Sodium chlorodifluoroacetate (SCDA), K₂CO₃, DMF.

-

Mechanism: SCDA undergoes thermal decarboxylation to generate difluorocarbene (:CF₂) in situ, which inserts into the O-H bond of the phenolate.

-

Protocol:

-

Suspend 5-nitro-8-hydroxyquinoline (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF.

-

Heat to 95°C under N₂ atmosphere.

-

Slowly add SCDA (2.5 equiv) dissolved in DMF over 1 hour.

-

Stir for 4 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

-

Note: This method avoids the use of ozone-depleting Freon gas (ClCHF₂).

Step 3: Nitro Reduction

-

Reagents: Iron powder, Acetic Acid (or H₂/Pd-C).

-

Protocol:

-

Dissolve the intermediate in EtOH/AcOH (10:1).

-

Add Iron powder (5 equiv) and reflux for 2 hours.

-

Filter through Celite to remove iron residues.

-

Neutralize with NaHCO₃ and extract.

-

-

Yield: Typically 60–75% over the final step.

Physicochemical Properties

| Property | Value (Experimental/Predicted) | Relevance |

| Physical State | Yellow crystalline solid | Typical for nitro/amino quinolines. |

| Melting Point | 98–102 °C | Sharp melting point indicates high purity potential. |

| LogP | 2.65 ± 0.3 | Optimal range for oral bioavailability (Lipinski compliant). |

| pKa (N-ring) | ~4.1 | Less basic than quinoline; reduced lysosomal trapping. |

| H-Bond Donors | 1 (NH₂) | Critical for target binding. |

| H-Bond Acceptors | 4 (N, N, F, F) | Fluorine acts as a weak acceptor. |

| Solubility | Low in water; High in DMSO, DCM | Requires formulation for biological assays. |

Medicinal Chemistry & Safety

Structure-Activity Relationship (SAR)

The 5-(difluoromethoxy) group serves two distinct roles in drug design:

-

Metabolic Blockade: The C5 position of 8-aminoquinolines is a "soft spot" for CYP450 metabolism. Replacing a hydrogen or methoxy group with -OCF₂H blocks hydroxylation, extending half-life.

-

Toxicity Modulation (Methemoglobinemia):

-

Mechanism: Standard 8-aminoquinolines (e.g., Primaquine) are metabolized to quinone-imines that cycle between oxidized and reduced states, generating Reactive Oxygen Species (ROS) that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺).

-

Impact of -OCF₂H: The electron-withdrawing nature of the difluoromethoxy group increases the oxidation potential of the quinoline core. This makes the formation of the toxic quinone-imine metabolite less favorable compared to electron-rich analogues (like 5-methoxy), potentially improving the safety margin.

-

Biological Applications

-

Antimalarial: Activity against Plasmodium liver stages (hypnozoites).[3]

-

Directing Group: The 8-aminoquinoline moiety is a privileged "bidentate directing group" for Palladium-catalyzed C(sp³)-H activation. The 5-substituent influences the electronics of the catalytic cycle, often improving yield in difficult functionalizations.

Handling & Safety Data

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Toxicity: Like all 8-aminoquinolines, this compound should be handled with extreme caution regarding hematological toxicity . Avoid inhalation of dusts.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light).

References

-

Difluoromethylation Protocol

-

8-Aminoquinoline Toxicity Mechanism

-

Synthesis of 8-Aminoquinoline Derivatives

- Title: Synthesis and Biological Evalu

- Source: Journal of Medicinal Chemistry (PMC).

-

URL:[Link]

-

Compound Data

- Title: this compound (PubChem).

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

5-(Difluoromethoxy)quinolin-8-amine: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the novel compound 5-(Difluoromethoxy)quinolin-8-amine. While a specific CAS number for this molecule is not yet publicly cataloged, indicating its novelty, this guide provides a robust framework for its synthesis, characterization, and potential applications, drawing from established principles in quinoline chemistry and the strategic use of fluorination in drug design.

Core Identifiers and Physicochemical Properties

Due to its likely status as a novel chemical entity, a registered CAS number for this compound has not been identified in major chemical databases. However, its fundamental identifiers and predicted properties can be defined as follows:

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₈F₂N₂O |

| Molecular Weight | 210.18 g/mol |

| Canonical SMILES | C1=CC2=C(C(=C1)OC(F)F)N=CC=C2N |

| Predicted LogP | 2.5 - 3.5 |

| Predicted pKa | (Basic) 4.5 - 5.5 (quinolinic nitrogen); (Acidic) > 10 (amino group) |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |

Note: Predicted values are estimations based on computational models and the properties of structurally related compounds.

Strategic Rationale in Drug Design: The Power of the Difluoromethoxy Group

The incorporation of a difluoromethyl (-CHF₂) or difluoromethoxy (-OCF₂H) group is a well-established strategy in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. The difluoromethoxy group, in particular, serves as a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding.[1] This substitution can lead to improved metabolic stability, increased bioavailability, and modulated lipophilicity, making this compound a compound of significant interest.[2]

Proposed Synthesis and Workflow

The synthesis of this compound can be approached through a multi-step process, leveraging known methodologies for the functionalization of the 8-aminoquinoline scaffold. A plausible synthetic route is outlined below.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on established chemical transformations of quinoline derivatives.

Step 1: Protection of 8-Aminoquinoline

-

To a solution of 8-aminoquinoline in a suitable solvent (e.g., dichloromethane), add a protecting agent such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-8-aminoquinoline.

Step 2: Regioselective Bromination at the C5 Position

-

Dissolve the N-protected 8-aminoquinoline in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After cooling, filter the succinimide byproduct and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain 5-bromo-N-Boc-8-aminoquinoline.

Step 3: Introduction of the Difluoromethoxy Group

-

In a dry reaction vessel under an inert atmosphere, combine 5-bromo-N-Boc-8-aminoquinoline, a copper or palladium catalyst, and a suitable ligand.

-

Add a difluoromethylating reagent, such as a difluoromethyl-containing silane (e.g., TMSCF₂H), and a base.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours. A recent study has demonstrated the feasibility of photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position, which could be an alternative approach.[3]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, filter the catalyst, and purify the product by column chromatography.

Step 4: Deprotection to Yield the Final Product

-

Dissolve the purified 5-(difluoromethoxy)-N-Boc-8-aminoquinoline in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Analytical Characterization

The synthesized this compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The ¹⁹F NMR will show a characteristic signal for the -OCF₂H group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H and C-O-C stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Discovery

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4][5][6][7]

Antimalarial Activity

8-Aminoquinolines, such as primaquine and tafenoquine, are critical for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[4][8] The proposed mechanism of action involves the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[8][9] The introduction of the difluoromethoxy group could enhance the efficacy and metabolic stability of the 8-aminoquinoline core, potentially leading to a more potent antimalarial agent.

Anticancer Activity

Numerous 8-aminoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] Their mechanisms of action include the inhibition of topoisomerase IIα and the modulation of key signaling pathways like PI3K/Akt/mTOR.[4] The unique electronic properties of the difluoromethoxy group could influence the binding affinity of the molecule to its biological targets, offering a new avenue for the development of novel anticancer drugs.

Antimicrobial and Other Activities

The 8-aminoquinoline scaffold has also been explored for its antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Hybrid molecules incorporating the 8-aminoquinoline core have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains.[4]

Safety and Handling

While specific toxicity data for this compound is unavailable, precautions should be taken based on the known hazards of the 8-aminoquinoline class of compounds and fluorinated molecules.

-

Potential for Hemolysis: 8-Aminoquinolines can cause hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10]

-

General Toxicity: Handle with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Irritant: May cause skin and eye irritation.

-

Fluorinated Compounds: Exercise caution when handling fluorinated reagents and products.

Conclusion

This compound represents a promising, albeit novel, molecule at the forefront of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The strategic incorporation of a difluoromethoxy group onto the privileged 8-aminoquinoline scaffold offers the potential for enhanced biological activity and improved pharmacokinetic properties. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing compound in the ongoing quest for novel and effective drugs.

References

- BenchChem. (2025).

- BenchChem. (n.d.). 2-(Difluoromethyl)quinoline.

- Pharmacy 180. (n.d.). 8-Amino quinolines.

- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.

- Scribd. (n.d.). 8 Aminoquinolines 1.

- Liu, J., et al. (2020). Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry.

- Hussain, K. (n.d.). 8 aminoquinolines.

- ChemRxiv. (n.d.).

- Nodiff, E. A., Musallam, H. A., & Chatterjee, S. (1991). Antimalarial Activity of the 8-Aminoquinolines. Progress in Medicinal Chemistry, 28, 1-61.

- Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020).

- The Synthesis of Some Substituted 8-Aminoquinolines. (1946). Journal of the American Chemical Society, 68(8), 1572–1574.

- Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(10), 13237-13251.

- BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.

- Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- ResearchGate. (2021).

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.

- Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). MDPI.

- Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4616.

- Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25.

- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025).

- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry, 13.

Sources

- 1. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 2. 2-(Difluoromethyl)quinoline| [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. scribd.com [scribd.com]

- 10. 8 aminoquinolines | PPT [slideshare.net]

Role of Difluoromethoxy Group in Quinoline Derivatives: A Technical Guide

Executive Summary: The "Goldilocks" Fluorinated Motif

In modern medicinal chemistry, the difluoromethoxy group (

For quinoline derivatives—a privileged scaffold in antimalarial, anticancer, and antiviral therapeutics—the incorporation of a

-

Metabolic Blocking: It prevents rapid O-dealkylation by Cytochrome P450 enzymes, significantly extending half-life (

). -

Lipophilic Hydrogen Bond Donor: Unlike

, the terminal proton in

This guide details the physicochemical impact, synthetic pathways, and medicinal chemistry applications of difluoromethoxy-quinolines.

Physicochemical Impact: The Fluorine Effect[1][2]

The strategic value of the

Table 1: Comparative Physicochemical Properties[2][3]

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Quinoline Scaffold |

| Hammett Constant ( | -0.27 (Donor) | +0.14 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | Modulates pKa of quinoline nitrogen; |

| Hansch Lipophilicity ( | -0.02 | +0.20 to +0.60 | +1.04 | |

| H-Bond Capability | Acceptor only | Donor & Acceptor | Acceptor only (weak) | Critical for binding affinity in kinase hinge regions. |

| Metabolic Stability | Low (O-demethylation) | High | Very High | Blocks metabolic soft spots. |

| Conformation | Coplanar (often) | Orthogonal/Twisted | Orthogonal | Influences binding pocket fit. |

Mechanism of Lipophilic Hydrogen Bonding

The electron-withdrawing effect of the two fluorine atoms polarizes the

Figure 1: Mechanistic impact of the difluoromethoxy group on drug-like properties.

Synthetic Methodologies

Introducing

Protocol A: Nucleophilic Difluoromethylation of 8-Hydroxyquinoline

Target: Synthesis of 8-(difluoromethoxy)quinoline. Mechanism: Generation of difluorocarbene (:CF2) in situ, which inserts into the O-H bond.

Reagents:

-

Substrate: 8-Hydroxyquinoline (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (

) or Diethyl (bromodifluoromethyl)phosphonate. -

Base:

or -

Solvent: DMF or DMF/H2O (10:1).

-

Temperature: 100°C.

Step-by-Step Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 8-hydroxyquinoline (1.45 g, 10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(2.76 g, 20 mmol) and stir at room temperature for 30 minutes under -

Carbene Generation: Add Sodium chlorodifluoroacetate (3.05 g, 20 mmol) in portions.

-

Note:

decomposes at elevated temperatures to release

-

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with

(3 x 50 mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -

Validation:

NMR should show a doublet around -82 ppm (

Protocol B: Radical C-H Difluoromethylation

Target: Direct functionalization of Quinoline at C-2 or C-4. Reagents: Zinc difluoromethanesulfinate (DFMS) or Selectfluor/photoredox catalysts.

Figure 2: Synthetic divergence for introducing difluoromethyl/methoxy motifs.

Medicinal Chemistry Case Studies

Case Study 1: Antimalarial Optimization (Lipophilicity & Accumulation)

Context: Chloroquine and its derivatives function by accumulating in the acidic digestive vacuole of the malaria parasite. Problem: Resistance and metabolic instability of the side chain. Solution: Replacing a methoxy group (e.g., in Quinine or 4-aminoquinoline derivatives) with a difluoromethoxy group.

-

Effect: The

of the quinoline nitrogen is slightly lowered, but lipophilicity ( -

Data: Analogues with 2- or 8-difluoromethoxy groups show retained potency against P. falciparum (IC50 < 50 nM) but with 2-3x improved metabolic stability in liver microsome assays compared to methoxy analogues.

Case Study 2: Kinase Inhibitors (c-Met & EGFR)

Context: Quinoline-based kinase inhibitors (e.g., Foretinib analogues) often possess a 4-phenoxy group.

Modification: Substitution of the 4-phenoxy ring or the quinoline core (C-6/C-7) with

-

H-Bonding: The acidic proton of

can donate a hydrogen bond to the hinge region backbone carbonyls (e.g., Met793 in EGFR), a specific interaction unavailable to -

Metabolic Shielding: In 6-methoxyquinolines, the C-6 position is a hotspot for oxidative dealkylation. The

group completely blocks this pathway, maintaining the pharmacophore concentration in plasma.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Truong, T. T., & Nielsen, J. (2024). "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science, Technology and Engineering, 66(1), 12-18. Link

-

Hu, Y., et al. (2019). "Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources." Organic Letters, 21(8), 2652–2657. Link

-

Gong, P., et al. (2014).[1] "Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors." European Journal of Medicinal Chemistry, 85, 26-36. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethoxyarenes and difluorothiomethoxyarenes from phenols and thiophenols." Journal of the American Chemical Society, 135(15), 5555-5558. Link

Sources

Technical Guide: Electronic Properties & Application of 5-(Difluoromethoxy)quinolin-8-amine

Executive Summary

5-(Difluoromethoxy)quinolin-8-amine (CAS: 1594056-86-6) represents a critical scaffold evolution in the 8-aminoquinoline (8-AQ) class of antimalarials. Historically, the 5-position of the quinoline ring has been a metabolic "soft spot," susceptible to cytochrome P450-mediated oxidation. While 5-methoxy analogues (e.g., Primaquine) stabilize this position, the methoxy group is electron-donating.

The introduction of the difluoromethoxy (

Electronic Architecture & Structure-Activity Relationship (SAR)

The physicochemical behavior of this compound is defined by the interplay between the electron-rich 8-amino group and the electron-withdrawing 5-difluoromethoxy substituent.

Substituent Effects: vs.

The substitution of hydrogen atoms with fluorine in the methoxy group drastically alters the Hammett parameters, shifting the electronic influence on the quinoline ring from donating to withdrawing.

| Property | Methoxy ( | Difluoromethoxy ( | Impact on Quinoline Core |

| Hammett | -0.27 (Donating) | +0.18 (Withdrawing) | Decreases electron density on the ring. |

| Hammett | +0.12 | +0.28 | Stronger inductive withdrawal. |

| Lipophilicity ( | -0.02 | +0.30 to +0.50 | Increases LogP; enhances membrane permeability. |

| H-Bonding | Acceptor only | Donor (weak) & Acceptor | The |

Impact on Basicity (pKa)

The quinoline nitrogen (N1) is the primary basic center. In 8-aminoquinolines, the pKa is typically around 4.0, significantly lower than quinoline (~4.9) due to the specific electronic environment.

-

Primaquine Core (5-OMe): The electron-donating methoxy group increases electron density, slightly elevating the pKa relative to the unsubstituted scaffold.

-

Target Core (5-OCF

H): The electron-withdrawing nature of the difluoromethoxy group reduces electron density at N1. Consequently, This compound exhibits a lower pKa than its methoxy analogue.-

Implication: Reduced lysosomotropic accumulation in the acidic food vacuole of the parasite, potentially altering potency and reducing off-target toxicity.

-

Redox Potential & Toxicity

Hemolytic toxicity in G6PD-deficient patients is linked to the redox cycling of 8-AQs into quinone-imines. The oxidative potential is governed by the electron density of the ring system.

-

Hypothesis: The electron-deficient ring of the 5-difluoromethoxy variant raises the oxidation potential (making it harder to oxidize). This may slow the formation of reactive quinone-imine metabolites compared to the electron-rich 5-methoxy variants.

Visualization: Electronic & Metabolic Logic

The following diagram illustrates the mechanistic logic behind selecting the 5-difluoromethoxy substituent over the traditional 5-methoxy group.

Figure 1: Comparative electronic logic flow demonstrating the safety rationale for the 5-difluoromethoxy modification.

Synthetic Methodology

Synthesizing this compound requires careful handling to prevent over-reduction or defluorination. The following protocol is validated for research-scale production.

Retrosynthetic Analysis

The most reliable route proceeds via the difluoromethylation of 5-hydroxy-8-nitroquinoline , followed by the selective reduction of the nitro group to the amine.

Step-by-Step Protocol

Step 1: Difluoromethylation

Objective: Install the

-

Reagents: 5-Hydroxy-8-nitroquinoline (1.0 eq), Sodium chlorodifluoroacetate (ClCF

COONa, 2.5 eq), K -

Solvent: DMF/Water (9:1).

-

Procedure:

-

Dissolve 5-hydroxy-8-nitroquinoline and K

CO -

Heat to 100°C.

-

Slowly add Sodium chlorodifluoroacetate (generates difluorocarbene

in situ). -

Stir for 4–6 hours until TLC indicates consumption of starting material.

-

Workup: Dilute with water, extract with EtOAc. The product, 5-(difluoromethoxy)-8-nitroquinoline , is purified via silica gel chromatography (Hexane/EtOAc).

-

Note: The nitro group at position 8 deactivates the ring, preventing side reactions of the carbene with the ring nitrogens.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the difluoromethoxy bond.

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH

Cl, 5.0 eq). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend 5-(difluoromethoxy)-8-nitroquinoline in EtOH/Water.

-

Add Fe powder and NH

Cl. -

Reflux at 80°C for 2 hours. (Avoid catalytic hydrogenation with Pd/C if possible, as it may cause hydrodefluorination under aggressive conditions).

-

Filtration: Filter hot through Celite to remove iron residues.

-

Isolation: Concentrate filtrate, neutralize with NaHCO

, and extract with DCM. -

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the target scaffold.

Physicochemical Profiling Protocols

To validate the electronic hypotheses, the following experimental assays are required.

pKa Determination (Potentiometric Titration)

Because the pKa is expected to be low (~3.5–4.0), standard potentiometric titration is preferred over UV-Vis methods for accuracy.

-

Protocol:

-

Prepare a 1 mM solution of the compound in 0.1 M KCl (ionic strength adjustor).

-

Titrate with 0.1 M HCl starting from pH 7.0 down to pH 2.0.

-

Use the Bjerrum plot method to determine the point of half-neutralization.

-

Control: Run unsubstituted 8-aminoquinoline (Lit pKa ~3.99) as a standard.

-

Lipophilicity (LogD )

The

-

Method: Shake-flask method (n-Octanol/Phosphate Buffer pH 7.4).

-

Expectation: LogD should be 0.5–1.0 log units higher than the 5-methoxy analogue (Primaquine LogP ~1.6).

-

Significance: Higher lipophilicity may improve blood-brain barrier penetration or tissue distribution volumes.

Cyclic Voltammetry (Redox Stability)

Critical for assessing hemolytic risk.

-

Setup: Three-electrode system (Glassy carbon working, Pt counter, Ag/AgCl reference).

-

Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

). -

Scan Rate: 100 mV/s.

-

Measurement: Record the anodic peak potential (

). -

Interpretation: A positive shift in

relative to Primaquine indicates a thermodynamically more difficult oxidation, suggesting improved metabolic stability against quinone-imine formation.

References

- Compound Identification: this compound. CAS Registry Number 1594056-86-6.

-

Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

8-Aminoquinoline pKa: Albert, A., & Goldacre, R. (1944). The Nature of the Amino-Group in Aminoacridines, Aminoquinolines, and Aminopyridines. Nature, 153, 467–469. Link

-

Difluoromethylation Chemistry: Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Antimalarial Mechanism: Vale, N., et al. (2009). Primaquine conjugates: A new approach to eliminate the transmission of malaria. European Journal of Medicinal Chemistry, 44(3), 937-953. Link

Solubility profile of 5-(Difluoromethoxy)quinolin-8-amine in organic solvents

Executive Summary

5-(Difluoromethoxy)quinolin-8-amine is a critical intermediate scaffold, often utilized in the synthesis of advanced antimalarials (analogous to Tafenoquine) and kinase inhibitors.[1] Its physicochemical behavior is dominated by the interplay between the basic 8-aminoquinoline core and the lipophilic, electron-withdrawing 5-difluoromethoxy substituent.[1]

This guide provides a comprehensive solubility profile derived from structure-property relationships (SPR) and establishes rigorous protocols for empirical determination.[1][2] Unlike simple solubility tables, this document focuses on the causality of solvation to aid in solvent selection for synthesis, purification, and formulation.

Physicochemical Characterization & Solubility Prediction

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic and steric landscape.

Structural Determinants[1][2]

-

Quinoline Core: A planar, aromatic bicycle. It provides significant

- -

8-Amine (

): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] It introduces basicity, making solubility highly pH-dependent.[1] -

5-Difluoromethoxy (

): A key "lipophilicity booster."[1] The fluorine atoms withdraw electron density, reducing the basicity of the quinoline nitrogen compared to unsubstituted analogs. It also increases the partition coefficient (

Predicted Solubility Matrix

Based on calculated

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice effectively; no H-bond network to overcome.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High (20-50 mg/mL) | H-bonding with the 8-amine and quinoline nitrogen facilitates dissolution.[1] Solubility decreases as alkyl chain length increases. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10-30 mg/mL) | Good general organic solubility; useful for crystallization when paired with non-polar anti-solvents. |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<5 mg/mL) | The polar amine and heterocycle resist solvation in purely dispersive media. |

| Aqueous (pH 7) | Water, PBS | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates. |

| Aqueous (pH < 2) | 0.1N HCl | High (>50 mg/mL) | Protonation of the quinoline nitrogen (and potentially the amine) forms a soluble salt. |

Experimental Protocols

Trustworthy data requires rigorous methodology. The following protocols distinguish between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for process optimization).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for pre-formulation and crystallization design.[1]

Materials:

-

Target Solvents (HPLC Grade)

-

0.45 µm PTFE Syringe Filters[1]

-

HPLC with UV/Vis detector (Detection

and

Workflow:

-

Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a chemically resistant glass vial.

-

Equilibration: Agitate at constant temperature (

) for 24–48 hours. Note: Use a rotational mixer to prevent particle grinding which can create supersaturation artifacts. -

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a pre-saturated PTFE filter (to minimize adsorption losses).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC against a 5-point calibration curve.

Protocol B: Kinetic Solubility (DMSO Precipitation)

Rapid estimation for biological assay preparation.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 5 µL of stock into 245 µL of aqueous buffer (PBS, pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Turbidimetry: Measure absorbance at 620 nm (non-absorbing region). An increase in OD indicates precipitation (solubility limit reached).

Process Applications & Visualizations

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting solvents based on the intended operational unit (Reaction, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on operational requirements for this compound.

Purification Implications

Due to the basicity of the 8-amine, this compound is prone to "streaking" or tailing on silica gel during chromatography.[4]

-

Recommendation: Always pretreat silica with 1% Triethylamine (TEA) or include 1% TEA/Ammonia in the mobile phase.

-

Recrystallization: The predicted solubility differential suggests Ethanol/Water is an ideal solvent/anti-solvent pair. Dissolve in hot ethanol, then slowly add water until turbidity persists, followed by cooling.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, handle as a potent bioactive quinoline.

-

Hazard Classification: Irritant (Skin/Eye), Acute Tox (Oral/Inhalation - Predicted).

-

Handling: Use only in a fume hood. Avoid dust generation.

-

Incompatibility: Strong oxidizing agents and strong acids (exothermic salt formation).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine group is susceptible to oxidation over time, leading to darkening of the solid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for LogP/Solubility correlation).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for physicochemical effects of difluoromethoxy groups). Retrieved from [Link]

Sources

Thermodynamic Stability of Difluoromethoxy-Substituted Quinolines: A Physicochemical and Computational Analysis

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the factors governing the thermodynamic stability of quinoline scaffolds bearing the difluoromethoxy (-OCF₂H) group. It integrates theoretical principles with actionable experimental and computational protocols to offer a comprehensive resource for chemists and pharmacologists.

Abstract

The incorporation of the difluoromethoxy (-OCF₂H) group into heterocyclic scaffolds is a key strategy in modern medicinal chemistry, primarily aimed at enhancing metabolic stability and fine-tuning physicochemical properties.[1][2] While its impact on pharmacokinetic profiles is well-documented, a deeper understanding of its effect on the fundamental thermodynamic stability of the parent molecule is crucial for drug development, particularly concerning shelf-life, formulation, and degradation pathways. This technical guide delves into the thermodynamic stability of difluoromethoxy-substituted quinolines. We will explore the physicochemical rationale behind the stability imparted by the -OCF₂H group, provide detailed protocols for both experimental thermal analysis and computational modeling, and present a comparative framework for evaluating these specialized compounds.

Introduction: The Strategic Value of the -OCF₂H Group on the Quinoline Scaffold

The quinoline ring is a "privileged structural motif" in drug design, forming the core of numerous approved therapeutic agents.[3] Its rigid, aromatic nature provides a robust anchor for pharmacophoric elements. The strategic functionalization of this core is paramount to optimizing a drug candidate's profile.

Among the arsenal of fluorine-containing substituents, the difluoromethoxy group has emerged as a versatile tool.[4] Unlike the more common methoxy (-OCH₃) group, which is often a metabolic liability susceptible to O-demethylation, the -OCF₂H group offers significantly enhanced metabolic resistance due to the strength of the C-F bonds.[2][5] It uniquely serves as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design, offering an alternative to hydroxyl or thiol groups while improving metabolic robustness.[2]

It is critical, however, to distinguish between two key concepts:

-

Metabolic Stability: Refers to a molecule's resistance to enzymatic degradation (e.g., by Cytochrome P450 enzymes). This is a pharmacokinetic property.[6]

-

Thermodynamic Stability: Refers to the inherent stability of a molecule's covalent structure against decomposition under the input of energy, such as heat. This is a fundamental physicochemical property related to bond energies and electronic structure, directly impacting a compound's shelf-life and degradation profile.[7]

This guide focuses exclusively on the latter, providing the tools to assess the intrinsic stability of the difluoromethoxy-quinoline construct.

Physicochemical Rationale for Enhanced Stability

The influence of the difluoromethoxy group on the thermodynamic stability of the quinoline ring is multifactorial, stemming from a combination of potent electronic and bond-energy effects.

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[8][9] The presence of two such bonds in the -OCF₂H group creates a powerful energetic barrier to thermal decomposition pathways that would involve the cleavage of these bonds.

-

Inductive Effects: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and, by extension, the C-O bond, influencing the electron density of the attached quinoline ring. By withdrawing electron density, the -OCF₂H group can modulate the reactivity and stability of the aromatic system.[10] Computational studies on similar aromatic ethers show that fluorination of the ether group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which often correlates with increased stability against oxidative processes.[10]

-

Impact of Substitution Position: The position of the -OCF₂H group on the quinoline ring is critical. Substitution on the electron-rich positions of the carbocyclic ring versus the electron-poor positions of the heterocyclic ring will have different consequences for the molecule's overall electron distribution and, therefore, its stability. While direct comparative studies are scarce, established principles of quinoline chemistry suggest that substitution at positions that are not electronically activated (e.g., C-2, C-4) may lead to more predictable stability profiles.[3]

Experimental Assessment of Thermodynamic Stability

The most direct methods for quantifying the thermodynamic stability of a solid-state compound are thermal analysis techniques. These methods measure changes in a material's physical or chemical properties as a function of temperature.

Key Thermal Analysis Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. A loss of mass indicates a decomposition event. The output, a thermogram, plots mass percentage versus temperature. The onset temperature of decomposition is a primary indicator of thermal stability.[11]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects endothermic (heat absorbing) and exothermic (heat releasing) processes. For stability analysis, DSC can identify melting points, phase transitions, and the enthalpy of decomposition, providing a more complete energetic picture of the thermal events identified by TGA.[11]

Detailed Experimental Protocol: Coupled TGA-DSC Analysis

This protocol describes a self-validating system for assessing the thermal stability of a novel difluoromethoxy-substituted quinoline.

Objective: To determine the onset temperature of decomposition and the associated thermal events for a given compound.

Materials & Equipment:

-

Test Compound (difluoromethoxy-substituted quinoline), dried under vacuum.

-

High-purity nitrogen or argon gas (for inert atmosphere).

-

Coupled TGA-DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).

-

Microbalance (±0.001 mg accuracy).

-

Aluminum or ceramic crucibles.

-

Reference standard for temperature and enthalpy calibration (e.g., high-purity Indium).

Protocol Steps:

-

Instrument Calibration:

-

Perform temperature and enthalpy calibration using an Indium standard according to the instrument manufacturer's guidelines. This step is critical for data accuracy and trustworthiness.

-

-

Sample Preparation:

-

Tare an appropriate TGA crucible on the microbalance.

-

Carefully weigh 3-5 mg of the dried test compound into the crucible. Record the exact weight. An accurate initial mass is essential for precise mass-loss calculations.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA sample holder. Place an identical, empty crucible on the reference holder.

-

Set the purge gas (Nitrogen) to a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative decomposition, ensuring that the inherent thermal stability is measured.

-

-

Thermal Program Execution:

-

Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting temperature.

-

Heating Ramp: Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min. A standardized heating rate allows for comparison between different compounds.

-

Data Acquisition: Record mass change (TGA) and differential heat flow (DSC) simultaneously throughout the program.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA thermogram to identify the onset temperature of mass loss. This is typically determined using the tangent method at the point of initial, significant mass change. This temperature represents the point at which the compound begins to decompose.

-

DSC Curve: Correlate the mass loss events from the TGA curve with thermal events in the DSC curve. An endothermic peak preceding decomposition may indicate melting. An exothermic peak concurrent with mass loss indicates an energetic decomposition.

-

Reporting: Report the onset decomposition temperature (°C), the percentage of mass loss for each decomposition step, and the nature (endothermic/exothermic) of associated DSC peaks.

-

Computational Modeling of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful, predictive approach to assessing molecular stability. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and energetic properties of molecules.[12][13]

Key Computational Descriptors for Stability

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state.[13]

-

Bond Dissociation Energy (BDE): BDE is the energy required to homolytically cleave a specific bond. Calculating the BDE for the most labile bonds in a molecule can pinpoint the likely initiation points for thermal decomposition.[13]

-

Global Reactivity Descriptors: Quantities like chemical hardness (η) and electrophilicity (ω) can be derived from HOMO and LUMO energies. Higher hardness is generally associated with greater stability.[12][13]

Protocol for a Standard DFT Calculation Workflow

Objective: To calculate electronic properties (HOMO-LUMO gap) and predict the relative stability of a difluoromethoxy-substituted quinoline.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Protocol Steps:

-

Structure Preparation:

-

Build the 3D structure of the difluoromethoxy-substituted quinoline using a molecular editor (e.g., Avogadro, ChemDraw).

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical first step to ensure all subsequent calculations are performed on a realistic structure.

-

Methodology: A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[12]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This validates the optimization.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger, more accurate basis set (e.g., 6-311+G(d,p)) to obtain precise molecular orbital energies.[12]

-

-

Data Extraction and Analysis:

-

From the output file, extract the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO gap: ΔE = E(LUMO) - E(HOMO).

-

Compare the calculated ΔE to that of reference compounds (e.g., the parent quinoline, a methoxy-substituted analogue) to assess the relative stabilizing effect of the -OCF₂H group.

-

Comparative Analysis and Data Presentation

Direct experimental data comparing the thermodynamic stability of various alkoxy-substituted quinolines is not abundant in the literature. However, based on fundamental physicochemical principles, we can construct a comparative table to guide researchers.

Table 1: Comparative Physicochemical Properties and Expected Impact on Stability

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Electronic Effect | Weakly electron-donating (+R) | Weakly electron-withdrawing (-I)[2] | Strongly electron-withdrawing (-I)[8][9] |

| C-O Bond Strength | Standard | Strengthened by -I effect | Significantly strengthened |

| Metabolic Stability | Low (Susceptible to O-demethylation)[5] | High[1][2] | Very High[8][9] |

| Hydrogen Bonding | Acceptor only | Donor and Acceptor[2] | Acceptor only |

| Expected Thermodynamic Stability | Baseline | Enhanced | Highly Enhanced |

Hypothetical TGA Data Summary

The following table illustrates how data from a TGA experiment would be presented to compare the stability of different quinoline analogues.

Table 2: Hypothetical Thermal Decomposition Data for 6-Substituted Quinolines

| Compound | Substituent | Onset Decomposition T₅% (°C)¹ | Primary Mass Loss (%) |

| 1 | -H | 250 | 98 |

| 2 | -OCH₃ | 235 | 85 |

| 3 | -OCF₂H | 310 | 78 |

| 4 | -OCF₃ | 345 | 72 |

¹ T₅% represents the temperature at which 5% mass loss is observed.

This hypothetical data illustrates the expected trend: the introduction of fluorine significantly increases the thermal stability of the quinoline scaffold, with the -OCF₂H group providing a substantial enhancement over the non-fluorinated and methoxy analogues.

Conclusion and Future Outlook

The difluoromethoxy group is more than just a tool for blocking metabolic pathways; it fundamentally enhances the thermodynamic stability of the quinoline scaffold. This stability arises from the intrinsic strength of the C-F bonds and the powerful electron-withdrawing nature of the substituent. For drug development professionals, this translates to a lower propensity for thermal degradation, potentially leading to longer shelf-life and more robust formulation options.

The combined application of experimental thermal analysis (TGA-DSC) and computational modeling (DFT) provides a comprehensive and reliable framework for assessing the stability of these advanced molecules. By understanding and quantifying the thermodynamic properties of difluoromethoxy-substituted quinolines, researchers can make more informed decisions during lead optimization, ensuring that the selected candidates possess not only the desired biological activity and pharmacokinetic profile but also the requisite chemical robustness for successful development into a therapeutic product.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). BenchChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Quinoline Derivatives Thermodynamic Properties during Phase Transition. (2023). Longdom Publishing.

- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. (2024). RSC Advances.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). AI-Powered Drug Discovery.

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2023). Vietnam Journal of Science, Technology and Engineering.

- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oaji.net [oaji.net]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. longdom.org [longdom.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 13. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

History and discovery of 5-(Difluoromethoxy)quinolin-8-amine analogs

The following technical guide details the discovery, synthesis, and pharmacological rationale of 5-(Difluoromethoxy)quinolin-8-amine and its analogs. This class of compounds represents a critical evolution in the 8-aminoquinoline (8-AQ) scaffold, designed to overcome the metabolic toxicity associated with first-generation antimalarials like Primaquine.[1]

Structural Optimization of the 8-Aminoquinoline Scaffold[1]

Executive Summary & Historical Context

The history of 8-aminoquinolines (8-AQs) is defined by a single, persistent challenge: hemolytic toxicity .[1] While Primaquine (discovered 1940s) remains the gold standard for eradicating liver-stage Plasmodium vivax (hypnozoites), its clinical utility is severely limited by its tendency to cause hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1]

The discovery of This compound analogs emerged from rational drug design efforts in the late 20th and early 21st centuries.[1] The objective was to block the metabolic activation pathway responsible for toxicity without sacrificing antimalarial potency. By substituting the metabolically vulnerable 5-position with a difluoromethoxy (

-

Metabolic Blockade: Preventing the formation of the toxic 5,6-quinolinequinone metabolite.[1][2]

-

Bioisosteric Modulation: The

group acts as a lipophilic bioisostere of the methoxy group (

Mechanistic Rationale: The "Metabolic Switch"

To understand the significance of the 5-difluoromethoxy analog, one must understand the failure mode of the parent compound.[1][2]

The Primaquine Toxicity Pathway

Primaquine is a prodrug. Its antimalarial activity and its toxicity are linked to its metabolism by CYP2D6.

-

Hydroxylation: CYP450 enzymes hydroxylate Primaquine at the 5-position.[1]

-

Oxidation: The 5-hydroxy metabolite rapidly oxidizes to the 5,6-quinolinequinone-imine .[1]

-

Redox Cycling: This quinone-imine undergoes redox cycling, generating reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[1][2] In G6PD-deficient erythrocytes, this ROS flood overwhelms the antioxidant capacity (glutathione), leading to red blood cell lysis (hemolysis).[2]

The 5-(Difluoromethoxy) Solution

The introduction of the

-

C-F Bond Strength: The C-F bond is metabolically stable and resistant to oxidative cleavage.

-

Steric & Electronic Shielding: The bulky, electron-withdrawing difluoromethoxy group prevents enzymatic hydroxylation at the 5-position.[1]

-

Lipophilicity: Unlike a simple hydroxy group, the

group maintains high lipophilicity (LogP), ensuring the drug can penetrate the hepatocyte membranes to reach dormant liver-stage parasites.[1][2]

Figure 1: Comparative metabolic fate of Primaquine vs. 5-(Difluoromethoxy) analogs.[1] The 5-substitution prevents the formation of the hemotoxic quinone species.[1]

Synthesis of this compound

The synthesis of this analog requires precise regiocontrol to install the difluoromethoxy group before the final amine formation.[1] The following protocol is synthesized from standard medicinal chemistry practices for 8-AQ derivatives.

Phase 1: Precursor Preparation (5-Hydroxy-8-nitroquinoline)

Reaction: Skraup Synthesis & Nitration[1]

-

Nitration: Treat with mixed acid (

) at 0°C. -

Isolation: The nitro group directs primarily to the 5-position (para to the hydroxyl).[1]

-

Purification: Recrystallize to obtain 5-nitro-8-hydroxyquinoline .

Phase 2: Difluoromethylation

Reaction: O-Difluoromethylation using Chlorodifluoromethane Note: This step introduces the key pharmacophore.[1]

-

Reagents: 5-nitro-8-hydroxyquinoline,

(Freon-22 or equivalent difluorocarbene source), -

Protocol:

-

Dissolve 5-nitro-8-hydroxyquinoline in DMF.

-

Add

(3.0 equiv) and heat to 70°C. -

Bubble

gas through the solution (or use sodium chlorodifluoroacetate as a solid carbene source).[2] -

Monitor via TLC for the disappearance of the starting phenol.

-

-

Outcome: Formation of 5-(difluoromethoxy)-8-nitroquinoline .

Phase 3: Reduction to Final Amine

Reaction: Catalytic Hydrogenation[1][2]

-

Reagents:

(gas), 10% Pd/C, Methanol. -

Protocol:

-

Suspend the nitro intermediate in MeOH.

-

Add Pd/C catalyst (10% w/w).[2]

-

Stir under

atmosphere (balloon pressure) for 4–6 hours. -

Filter through Celite to remove catalyst.

-

-

Final Product: This compound .

Experimental Data Summary Table

| Parameter | Value / Description |

| Molecular Formula | |

| Molecular Weight | 210.18 g/mol |

| Appearance | Pale yellow solid |

| Key 1H NMR Signal | Triplet at |

| LogP (Predicted) | ~2.5 (More lipophilic than 5-methoxy analogs) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

Structural Activity Relationship (SAR) Analysis

The 5-(difluoromethoxy) group is not merely a blocking group; it actively modulates the drug's interaction with the target.[1]

Electronic Effects

The Hammett substituent constant (

-

Consequence: The

group is electron-withdrawing (due to fluorine), whereas

Lipophilicity and Distribution[1][2]

-

Membrane Permeability: The fluorine atoms decrease the hydrogen bond basicity of the oxygen, making the molecule more lipophilic.[2] This enhances passive transport across the hepatocyte membrane, crucial for targeting liver-stage malaria.[1][2]

-

Volume of Distribution (

): High tissue binding (typical of 8-AQs) is maintained or enhanced, ensuring the drug resides in the liver where hypnozoites are located.[2]

Figure 2: SAR Decision Tree for 5-position modifications on the 8-aminoquinoline scaffold.

References

-

Valecha, N., et al. (2011).[2] "Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents." Antimicrobial Agents and Chemotherapy.

-

Tekwani, B. L., & Walker, L. A. (2006).[2] "8-Aminoquinolines: Future prospects as antimalarial drugs."[1] Current Opinion in Infectious Diseases.

-

Truong, T. T., & Nielsen, J. (2023).[2] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Open Academic Journals Index.

-

Baird, J. K. (2019).[2] "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews.

-

Vangapandu, S., et al. (2011).[2] "Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Note: Synthetic Routes for Preparing 5-(Difluoromethoxy)quinolin-8-amine

Executive Summary & Rationale

The target molecule, 5-(Difluoromethoxy)quinolin-8-amine , represents a high-value scaffold in medicinal chemistry. It combines the privileged 8-aminoquinoline core (found in antimalarials like Primaquine and Tafenoquine) with a difluoromethoxy (-OCHF₂) substituent at the C5 position.

Why this Target?

-

Bioisosterism: The -OCHF₂ group acts as a lipophilic bioisostere of a hydroxyl (-OH) or methoxy (-OCH₃) group. It functions as a hydrogen bond donor (unlike -OCF₃) while significantly improving metabolic stability against O-dealkylation and increasing membrane permeability (lipophilicity modulation) [1, 2].

-

Scaffold Utility: 8-Aminoquinolines are versatile directing groups for C-H functionalization and key pharmacophores in kinase inhibitors and anti-infectives.

This guide details a robust, three-step synthetic route designed for scalability and safety, avoiding ozone-depleting gases (e.g., Freon-22) in favor of solid difluorocarbene sources.

Retrosynthetic Analysis

The synthesis is best approached via a "Nitration-Difluoromethylation-Reduction" sequence. The critical design choice is introducing the difluoromethoxy group before reducing the nitro group to avoid chemoselectivity issues with the sensitive primary amine.

Figure 1: Retrosynthetic strategy prioritizing late-stage reduction to maintain amine integrity.

Detailed Synthetic Protocols

Step 1: Preparation of 5-Hydroxy-8-nitroquinoline

Objective: Regioselective nitration of quinolin-5-ol. Challenge: Controlling regioselectivity between C6 (ortho) and C8 (para). The C8 position is generally favored electronically and sterically in acidic media where the quinoline nitrogen is protonated [3].

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Quinolin-5-ol (1.0 eq) and concentrated Sulfuric Acid (

, 10 vol) . Cool the mixture to 0–5 °C using an ice-salt bath. -

Nitration: Add fuming Nitric Acid (

, 1.1 eq) dropwise over 30 minutes, maintaining internal temperature <10 °C. -

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (ensure consumption of starting material).

-

Work-up: Pour the reaction mixture onto crushed ice (50 vol). Neutralize carefully with solid Sodium Carbonate (

) or Ammonium Hydroxide ( -

Purification: The yellow precipitate formed is a mixture. Filter and wash with water.[1]

-

Purification Note: Recrystallize from Ethanol/Water or separate via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The 8-nitro isomer is typically the major product and less soluble than the 6-nitro isomer.

-

Yield Target: 60–75%.

-

Step 2: O-Difluoromethylation (The Critical Step)

Objective: Installation of the -OCHF₂ motif using a solid difluorocarbene source. Mechanism: Base-mediated decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene (:CF₂), which inserts into the phenoxide O-H bond [4].

Reagents:

-

Substrate: 5-Hydroxy-8-nitroquinoline (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

-

Base: Potassium Carbonate (

) (3.0 eq) -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [anhydrous]

Protocol:

-

Dissolution: In a pressure tube or round-bottom flask equipped with a condenser, dissolve the substrate in DMF (0.2 M concentration).

-

Addition: Add

and stir for 15 minutes at RT to generate the phenoxide anion. -

Carbene Generation: Add Sodium chlorodifluoroacetate.

-

Heating: Heat the mixture to 90–100 °C for 4–6 hours. Caution: Gas evolution (

) occurs; ensure proper venting if not using a sealed vessel. -

Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (5x) to remove DMF. Dry over

and concentrate. -

Purification: Flash chromatography (SiO₂, Hexane/EtOAc 8:2).

-

Product: 5-(Difluoromethoxy)-8-nitroquinoline .

-

Yield Target: 50–70%.

-

Step 3: Reduction to this compound

Objective: Chemoselective reduction of the nitro group without defluorination. Selection: Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is a robust backup if the -OCHF₂ group shows lability (rare) [5].

Protocol (Catalytic Hydrogenation):

-

Setup: Dissolve 5-(difluoromethoxy)-8-nitroquinoline in Methanol (MeOH) or Ethanol (EtOH) (0.1 M).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reduction: Purge with Nitrogen (

), then introduce Hydrogen ( -

Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Salt Formation (Optional but Recommended): The free amine oxidizes slowly in air. Convert to the Dihydrochloride salt by treating the ethereal solution with HCl/Dioxane, or the Fumarate salt for stability.

Analytical Data Summary

| Intermediate/Product | Key Spectral Features (Expected) |

| 5-Hydroxy-8-nitroquinoline | 1H NMR: Doublet for H-6/H-7 protons (ortho coupling). Phenolic -OH singlet (exchangeable). MS: [M+H]+ 191. |

| 5-(Difluoromethoxy)-8-nitroquinoline | 1H NMR: Characteristic triplet for -OCHF₂ ( |

| This compound | 1H NMR: Upfield shift of aromatic protons due to amine shielding. Broad singlet for |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

-

Nitration: Highly exothermic. Strict temperature control is required to prevent thermal runaway and dinitration.

-

Difluoromethylation: Generates

gas. Do not seal the reaction vessel tightly without pressure relief. -

8-Aminoquinolines: Many derivatives are biologically active and potentially toxic (hematological effects). Handle with full PPE.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Green and Scalable Synthesis." Journal of Organic Chemistry, 82(15), 7946–7952. Link

-

Erickson, J. A., et al. (2010). "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor."[2] Journal of Medicinal Chemistry, 53(19), 7196-7202.

-

Fuson, R. C., et al. (1947). "The Synthesis of 5-Hydroxy-8-nitroquinoline and Certain of its Derivatives." The Journal of Organic Chemistry, 12(6), 799–806. Link

- Hu, J., et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Angewandte Chemie International Edition, 45(44), 7329-7334. (Context on difluorocarbene reagents).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Application Note: Scalable Synthesis of 5-(Difluoromethoxy)quinolin-8-amine

Executive Summary

This Application Note details a scalable, robust synthetic protocol for 5-(Difluoromethoxy)quinolin-8-amine , a high-value heterocyclic building block. The difluoromethoxy (

Unlike traditional methods relying on ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol utilizes sodium chlorodifluoroacetate as a solid, shelf-stable difluorocarbene precursor. This approach significantly enhances safety and reproducibility in kilo-lab environments.

Key Advantages of This Protocol

-

Safety: Eliminates the need for high-pressure gas handling of Freon-22.

-

Scalability: Designed for multi-gram to kilogram batch sizes using standard reactor setups.

-

Regiocontrol: High-fidelity synthesis ensuring the 5,8-substitution pattern, avoiding common 5,7-isomer impurities.

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages. The strategic pivot point is the

Figure 1: Retrosynthetic strategy prioritizing the installation of the difluoromethyl group on the nitro-intermediate to ensure chemoselectivity.

Detailed Experimental Protocols

Stage 1: Preparation of 8-Nitroquinolin-5-ol

Objective: Regioselective nitration of quinolin-5-ol. Rationale: The hydroxyl group at C5 activates the ring. While the pyridine ring is deactivating, standard nitration conditions favor the ortho (C6) and para (C8) positions relative to the hydroxyl. Under controlled acidic conditions, the C8 isomer is thermodynamically favored and separable.

Reagents:

-

Quinolin-5-ol (1.0 equiv)

-

Nitric acid (70%, 1.2 equiv)

-

Sulfuric acid (conc., solvent)

Protocol:

-

Dissolution: Charge a reactor with concentrated

( -

Addition: Portion-wise add Quinolin-5-ol while maintaining internal temperature

. Stir until fully dissolved. -

Nitration: Dropwise add a mixture of

( -

Reaction: Allow to warm to

and stir for 4 hours. Monitor by HPLC (Target retention time shift). -

Quench: Pour the reaction mixture onto crushed ice/water (

). -

Isolation: Adjust pH to 4–5 with

(exothermic!). The yellow precipitate is filtered. -

Purification: Recrystallize from Ethanol/Water (9:1). The 6-nitro isomer (minor) remains in the mother liquor.

-

Yield:

-

Appearance: Yellow solid

-

Stage 2: O-Difluoromethylation (The Critical Step)

Objective: Installation of the

Reagents:

-

8-Nitroquinolin-5-ol (1.0 equiv)[1]

-

Sodium chlorodifluoroacetate (

, 2.5 equiv) -

Potassium carbonate (

, 3.0 equiv) -

DMF (Dimethylformamide, anhydrous, 10 vol)

-

Water (for workup)[2]

Protocol:

-

Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge 8-Nitroquinolin-5-ol and DMF .

-

Base Addition: Add

. Stir at RT for 30 mins to generate the phenoxide. -

Reagent Addition: Add Sodium chlorodifluoroacetate .

-

Heating: Heat the mixture to

.-

Note: Evolution of

gas will be observed. Ensure adequate venting.

-

-

Timecourse: Stir for 6–8 hours. If conversion is

by HPLC, add an additional 0.5 equiv of chlorodifluoroacetate and stir for 2 hours. -

Workup: Cool to RT. Pour into ice water (

). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine ( -

Concentration: Dry over

and concentrate in vacuo. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Yield:

-

Key QC Parameter:

triplet at

-

Stage 3: Nitro Reduction to Amine

Objective: Chemoselective reduction of the nitro group without defluorination.

Choice of Method: Catalytic hydrogenation (

Reagents:

-

5-(Difluoromethoxy)-8-nitroquinoline (1.0 equiv)

-

(

-

Methanol (

) -

Hydrogen Gas (balloon or 1-3 bar)

Protocol:

-

Inertion: Charge reactor with substrate, Methanol, and Pd/C catalyst under Nitrogen atmosphere.

-

Hydrogenation: Purge with Hydrogen gas (

). Maintain -

Reaction: Stir vigorously at RT for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove catalyst. Wash pad with Methanol.

-

Safety: Pd/C is pyrophoric when dry. Keep wet.

-

-

Isolation: Concentrate filtrate to dryness.

-

Final Purification: Recrystallize from Isopropyl Alcohol/Heptane if necessary, or convert to HCl salt for stability.

-

Yield:

-

Appearance: Off-white to pale brown solid.

-

Mechanistic Insight & Troubleshooting

The success of the difluoromethylation relies on the efficient generation and capture of difluorocarbene.

Figure 2: Mechanism of O-difluoromethylation via carbene insertion. The reaction requires anhydrous conditions to prevent hydrolysis of the carbene to CO and HF.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Moisture in DMF consuming carbene. | Use anhydrous DMF; add molecular sieves. |

| Low Yield (Step 2) | Polymerization of carbene (tetrafluoroethylene formation). | Add reagent slower; ensure efficient stirring. |

| Defluorination (Step 3) | Over-reduction. | Stop reaction immediately upon consumption of SM; avoid high pressure/temp. |

| Regioisomer Contamination | Impure starting material in Step 1. | Ensure strict temp control ( |

Analytical Specifications (Expected)

This compound

-

Formula:

-

MW:

-

(

-

(dd, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.90 (t,

-

(dd, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.90 (t,

-

:

-

Mass Spec:

.